molecular formula C6H4BrN3O B12352099 3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one

3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one

Cat. No.: B12352099
M. Wt: 214.02 g/mol
InChI Key: LFUQOKMDOBOVFV-UHFFFAOYSA-N
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Description

3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One prevalent method includes the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . The reactions can proceed under heating in ethanol or under acid/base catalysis conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one involves its interaction with molecular targets such as enzymes or receptors. For example, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signal transduction pathways . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

3-bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C6H4BrN3O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2,5H,(H,8,11)

InChI Key

LFUQOKMDOBOVFV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1C(N=N2)Br

Origin of Product

United States

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